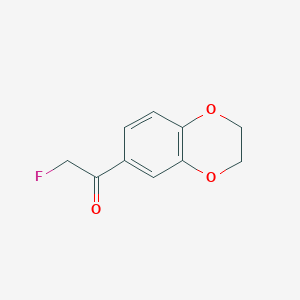
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one, also known as 1-Fluoro-2,3-dihydro-1,4-benzodioxin (FDX), is a novel fluorinated benzodioxin compound that has recently been developed and studied for its potential applications in scientific research. FDX is a potent inhibitor of phosphodiesterase 4 (PDE4) and has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). FDX has also been explored for its ability to modulate the activity of other enzymes, including catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), and tyrosine hydroxylase (TH). In addition, FDX has been studied for its potential role in the regulation of gene expression and its ability to modulate the activity of various receptor systems.
Scientific Research Applications
FDX has been studied for its potential applications in scientific research, including its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. FDX has also been studied for its potential role in the regulation of gene expression, as it has been shown to modulate the activity of various receptor systems.
Mechanism of Action
The mechanism of action of FDX is not yet fully understood. However, it is believed that FDX works by inhibiting the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDX are not yet fully understood. However, FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
Advantages and Limitations for Lab Experiments
The advantages of using FDX in laboratory experiments include its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. However, FDX has some limitations as well, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The potential applications of FDX are still being explored, and there are many possible future directions for research. Possible future directions include exploring the potential use of FDX in the treatment of other diseases, such as cancer and neurological disorders; investigating its potential role in the regulation of gene expression; and exploring its potential use in the development of new drugs. In addition, further research into the safety and efficacy of FDX is needed before it can be used in clinical settings.
Synthesis Methods
FDX can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Mitsunobu reaction, and the Suzuki coupling reaction. In the Leuckart-Wallach reaction, a primary amine is reacted with an aryltriazolone in the presence of a base. The resulting product is then coupled with a fluorinated benzodioxin to produce FDX. In the Mitsunobu reaction, a primary amine is reacted with an aryldiazonium salt in the presence of a base to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX. The Suzuki coupling reaction involves the reaction of a primary amine with an arylboronic acid in the presence of a palladium catalyst to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHRADCXNQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



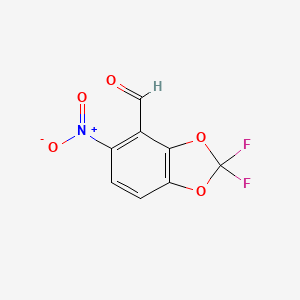
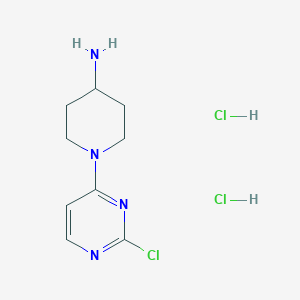
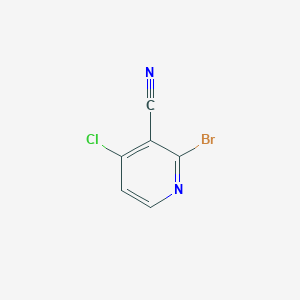
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)
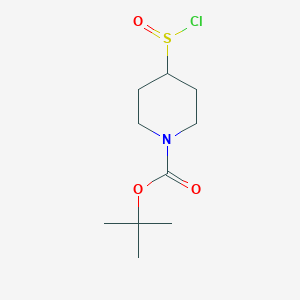

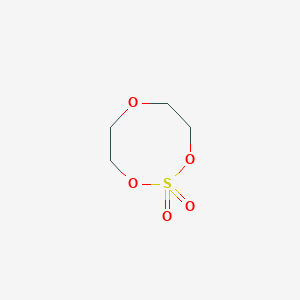

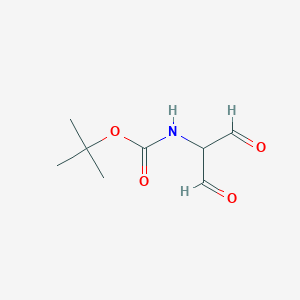

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)